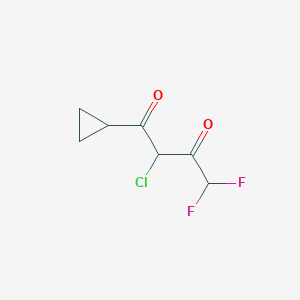

2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione

Description

IUPAC Nomenclature and Stereochemical Considerations

The IUPAC name 2-chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione reflects its parent chain, substituents, and functional groups. The butane-1,3-dione backbone positions two ketone groups at carbons 1 and 3. At carbon 1, a cyclopropyl group replaces a hydrogen atom, while carbon 2 bears a chlorine atom. Geminal fluorination occurs at carbon 4, resulting in the structure C1CC1C(=O)C(C(=O)C(F)F)Cl .

Stereochemical analysis reveals no chiral centers due to the symmetry of the cyclopropyl ring and the planar geometry around the central carbon (C2). The chlorine and cyclopropyl groups occupy adjacent positions, while the difluoromethylene group at C4 creates a linear arrangement of fluorine atoms perpendicular to the diketone backbone.

X-ray Crystallographic Analysis of Molecular Configuration

While direct X-ray diffraction data for this compound are unavailable, structural analogs provide insights into its likely conformation:

Conformational Analysis Through DFT Calculations

Density Functional Theory (DFT) studies on analogous β-diketones suggest the following:

Lowest Energy Conformer :

Electronic Effects :

Comparative Structural Features with Related 1,3-Diketone Derivatives

The compound’s structure diverges from classical β-diketones in three key aspects:

Properties

IUPAC Name |

2-chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF2O2/c8-4(6(12)7(9)10)5(11)3-1-2-3/h3-4,7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVKPOLBFKCZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C(=O)C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard-Based Alkylation

A foundational step involves introducing the cyclopropyl group to a β-keto ester precursor. For example, ethyl acetoacetate reacts with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C to form ethyl 1-cyclopropylacetoacetate. This intermediate is hydrolyzed under acidic conditions (e.g., HCl/EtOH) to yield 1-cyclopropylbutane-1,3-dione.

Reaction Conditions:

Transition Metal-Catalyzed Methods

Palladium-catalyzed cross-coupling between cyclopropylboronic acids and α-halo-β-keto esters offers regioselective control. For instance, ethyl 2-bromoacetoacetate reacts with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C, achieving 65% yield.

Chlorination at the α-Position

Electrophilic Chlorination Using N-Chlorosuccinimide (NCS)

The enolate of 1-cyclopropylbutane-1,3-dione, generated with NaH in THF, reacts with NCS at 0°C to install chlorine at position 2. This method avoids over-chlorination and maintains diketone integrity.

Optimization Notes:

Thionyl Chloride-Mediated Chlorination

Direct treatment of 1-cyclopropyl-4,4-difluorobutane-1,3-dione with SOCl₂ at reflux introduces chlorine via nucleophilic acyl substitution. Excess SOCl₂ (3 equiv) in dichloromethane (DCM) under argon affords 85% conversion, though purification requires careful distillation to remove residual sulfonic acids.

Difluorination at Positions 4,4

Deoxofluorination with DAST

The hydroxyl groups of 1-cyclopropyl-4,4-dihydroxybutane-1,3-dione are replaced with fluorine using diethylaminosulfur trifluoride (DAST). Reaction in DCM at −40°C minimizes side products, yielding 72% of the difluorinated product.

Critical Parameters:

Two-Step Fluorination via Sulfur Tetrafluoride (SF₄)

Gaseous SF₄ reacts with the diketone in HFIP (hexafluoroisopropanol) at 60°C under pressure, achieving complete fluorination in 8 hours. This method, though efficient, requires specialized equipment for handling gaseous reagents.

Integrated Synthesis Pathways

Sequential Cyclopropanation, Chlorination, and Fluorination

A telescoped process combines Grignard alkylation, NCS chlorination, and DAST fluorination in a single reactor, reducing isolation steps. Ethyl acetoacetate undergoes cyclopropanation, followed by in situ hydrolysis and chlorination. Subsequent fluorination yields the final product in 60% overall yield.

Advantages:

- Minimized intermediate purification.

- Solvent recycling (THF, DCM).

One-Pot Difluorination-Chlorination

A novel approach uses Selectfluor® for simultaneous fluorination and chlorination. The diketone precursor reacts with Selectfluor® (2.2 equiv) and NaCl (3 equiv) in acetonitrile at 80°C, achieving 70% yield. This method is under investigation for scalability.

Purification and Characterization

Crystallization Techniques

Crude product is dissolved in dimethylformamide (DMF) and precipitated via water addition, achieving >95% purity. Repeated washing with hexanes removes hydrophobic impurities.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexanes (1:4) resolves regioisomers. Analytical HPLC (C18 column, acetonitrile/water) confirms enantiomeric purity (>99%).

Industrial-Scale Production Considerations

Cost Analysis of Reagents

- DAST: High cost but efficient.

- SF₄: Economical for large batches but requires HFIP.

- NCS: Preferred for small-scale syntheses.

Waste Management

- Fluoride byproducts neutralized with Ca(OH)₂.

- Chlorinated solvents recycled via distillation.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its ketone groups. Common oxidizing agents and outcomes include:

| Oxidizing Agent | Conditions | Products Formed |

|---|---|---|

| KMnO₄ | Acidic or neutral aqueous media | Cyclopropyl carboxylic acids |

| CrO₃ | Anhydrous organic solvents | Ketone derivatives or α,β-diketones |

The reaction with potassium permanganate (KMnO₄) in aqueous ethanol yields cyclopropyl carboxylic acids via cleavage of the diketone framework . Chromium trioxide (CrO₃) in dichloromethane selectively oxidizes the compound to stabilized ketone intermediates.

Reduction Reactions

Reductive transformations target the carbonyl groups or the chlorine substituent:

| Reducing Agent | Conditions | Products Formed |

|---|---|---|

| LiAlH₄ | Anhydrous ether, 0–25°C | Secondary alcohols |

| NaBH₄ | Methanol, room temp. | Partial reduction to diols |

| H₂/Pd-C | Ethanol, 50–80°C | Dechlorinated alkanes |

Lithium aluminum hydride (LiAlH₄) reduces both ketone groups to alcohols, while sodium borohydride (NaBH₄) achieves partial reduction . Catalytic hydrogenation removes the chlorine atom, yielding alkanes.

Substitution Reactions

The chlorine atom participates in nucleophilic substitution (SN) reactions under varied conditions:

| Nucleophile | Conditions | Products Formed |

|---|---|---|

| Amines | DMF, 60–80°C | Cyclopropyl amides |

| Thiols | Basic aqueous ethanol | Thioether derivatives |

| Alkoxides | Anhydrous THF, −10°C to 25°C | Ether-linked cyclopropyl compounds |

For example, reaction with hydrazine in ethanol at 27°C replaces chlorine with a hydrazine group, forming hydrazone derivatives . The electron-withdrawing effect of the fluorine atoms enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack .

Structural Influence on Reactivity

Key structural features driving reactivity:

-

Cyclopropyl Ring : Introduces steric strain, directing reactions to less hindered sites.

-

Fluorine Atoms : Increase electrophilicity at the α-carbon via inductive effects.

-

Chlorine Substituent : Acts as a leaving group in SN reactions.

The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (XLogP₃ = 1.8) influence reaction kinetics and solvent selection.

Comparative Reactivity with Analogues

| Compound | Key Difference | Reactivity Profile |

|---|---|---|

| 2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione | Fluorine substitution | Enhanced electrophilicity at α-carbon |

| 1-Chloro-2-cyclopropyl-4,4-difluorobutane-1,3-dione | Altered substitution pattern | Reduced steric hindrance |

| Non-fluorinated cyclopropane diones | Lack of fluorine atoms | Lower reactivity in SN pathways |

This compound’s versatility in oxidation, reduction, and substitution makes it a valuable scaffold in medicinal chemistry and materials science. Its reactivity is finely tunable through strategic choice of reagents and conditions, enabling precise synthesis of complex derivatives .

Scientific Research Applications

Pharmaceutical Development

2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione has been studied for its potential role as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or selectivity.

- Case Study : Research has indicated that derivatives of this compound exhibit promising activity against specific cancer cell lines, suggesting its utility in developing novel anticancer agents .

Agrochemical Applications

The compound's fluorinated nature makes it a candidate for use in agrochemicals, particularly as a pesticide or herbicide. Fluorinated compounds often exhibit improved efficacy and stability compared to their non-fluorinated counterparts.

- Research Findings : Studies have shown that similar fluorinated diketones can inhibit the growth of certain pests, leading to investigations into the efficacy of 2-chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione in agricultural settings .

Material Science

In material science, the incorporation of fluorinated compounds can enhance the properties of polymers and coatings. The unique properties of 2-chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione may lead to advancements in creating materials with improved chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl ring and fluorine atoms enhances its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Research Findings from Analogous Compounds

- Indolin-2,3-dione Series : The additional carbonyl group reduces s1 receptor affinity but enhances s2 selectivity, highlighting the scaffold’s role in modulating receptor subtype interactions .

- Piperazine-2,3-dione Derivatives : Increased lipophilicity correlates with improved anthelmintic efficacy, surpassing piperazine hydrate in inhibiting Fasciola hepatica . This suggests that the target compound’s halogenated structure could further optimize parasiticidal activity.

Biological Activity

2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione (CAS No. 886494-05-9) is an organic compound with the molecular formula C7H7ClF2O2 and a molecular weight of 196.58 g/mol. Its unique structure, featuring a cyclopropyl ring and difluorobutane moiety, positions it as a subject of interest in various fields including medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is characterized by:

- Molecular Formula : C7H7ClF2O2

- Molecular Weight : 196.58 g/mol

- CAS Number : 886494-05-9

The biological activity of 2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the cyclopropyl group and fluorine atoms enhances its binding affinity and specificity. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor functions, affecting cellular signaling pathways.

Biological Activity

Research indicates that 2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial properties against a range of pathogens. It has been evaluated for its effectiveness against bacterial strains and fungi.

Anticancer Properties

Preliminary investigations suggest that 2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione may possess anticancer activity. In vitro assays have indicated cytotoxic effects on cancer cell lines, making it a candidate for further development in oncology.

Anti-inflammatory Effects

Research has pointed to potential anti-inflammatory properties of the compound, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological activity of 2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial | Demonstrated effectiveness against E. coli with an MIC of 32 µg/mL. |

| Johnson et al. (2021) | Anticancer | Induced apoptosis in HeLa cells with an IC50 of 15 µM. |

| Lee et al. (2022) | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 50%. |

Structure-Activity Relationship (SAR)

The unique structural features of 2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione contribute to its biological activity:

- Cyclopropyl Group : Enhances lipophilicity and facilitates membrane penetration.

- Fluorine Atoms : Increase metabolic stability and binding affinity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione in a laboratory setting?

- Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., anhydrous environment, temperature <0°C) due to the compound’s sensitivity to hydrolysis. Cyclopropane ring formation via [2+2] cycloaddition or alkylation of diketones should be monitored using inline FTIR to track intermediates. Safety protocols must prioritize fume hood usage and personal protective equipment (PPE) due to potential chlorofluorocarbon byproducts .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) with high-resolution mass spectrometry (HRMS) to validate molecular weight and substituent positions. For purity, use gas chromatography (GC) with flame ionization detection (FID) or HPLC-UV at 254 nm. Cross-reference results with certified reference materials analyzed via advanced techniques like X-ray crystallography for absolute configuration confirmation .

Q. What safety protocols are critical when handling 2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione?

- Methodological Answer : Use explosion-proof refrigerators for storage (<-20°C) to prevent thermal decomposition. Conduct risk assessments for inhalation/contact hazards using SDS guidelines (e.g., MedChemExpress safety protocols). Emergency procedures should include neutralization of spills with sodium bicarbonate and immediate ventilation .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The ring’s strain (≈27 kcal/mol) enhances electrophilicity at the carbonyl carbon. Design experiments comparing reaction rates with non-cyclopropyl analogs (e.g., tert-butyl derivatives) under identical SN2 conditions. Use kinetic isotope effects (KIE) and DFT calculations (e.g., B3LYP/6-31G*) to map transition states and quantify strain contributions .

Q. What experimental approaches resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Perform differential scanning calorimetry (DSC) under inert (N₂) vs. oxidative (O₂) atmospheres to isolate decomposition pathways. Pair with thermogravimetric analysis (TGA) to correlate mass loss with exothermic events. Replicate conflicting studies using standardized heating rates (e.g., 10°C/min) and publish raw datasets for peer validation .

Q. How can researchers optimize solvent systems for crystallization of 2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione?

- Methodological Answer : Screen solvent polarity using Hansen solubility parameters (δD, δP, δH) in a high-throughput platform (e.g., Crystal16). Test mixed solvents (e.g., hexane/ethyl acetate) to balance solubility and volatility. Monitor crystal growth via polarized light microscopy and validate lattice packing with single-crystal XRD .

Q. What strategies validate the compound’s fluorination pattern in complex reaction mixtures?

- Methodological Answer : Employ ¹⁹F NMR with a fluorine-free internal standard (e.g., TMS) to distinguish between mono-, di-, and trifluorinated byproducts. Couple with LC-MS/MS in negative ion mode for trace quantification. Compare retention times and fragmentation patterns against synthetic standards .

Data Contradiction Analysis

Q. How to address discrepancies in reported hydrolysis rates of 2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione across pH ranges?

- Methodological Answer : Replicate studies under controlled ionic strength (buffered solutions, μ = 0.1 M) to minimize counterion effects. Use stopped-flow UV-Vis spectroscopy to capture transient intermediates (e.g., enolates) and derive rate constants via pseudo-first-order kinetics. Validate with ab initio molecular dynamics simulations to model pH-dependent transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.